molecular formula C13H19NO5 B2398967 1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate CAS No. 2171460-57-2

1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate

Cat. No.: B2398967
CAS No.: 2171460-57-2
M. Wt: 269.297
InChI Key: WKOFRWBSSNQTAW-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate is a versatile and highly valued intermediate in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles . Its key structural feature is a formyl group at the 5-position, which serves as a reactive handle for further functionalization through nucleophilic addition or condensation reactions, enabling the rapid generation of molecular diversity . The compound is strategically protected with orthogonal tert-butyl and methyl ester groups, which allow for selective deprotection under mild conditions, providing significant flexibility in synthetic route design . This combination of features makes it an indispensable building block in medicinal chemistry for the synthesis of potential kinase inhibitors and complex alkaloids, with recent studies highlighting its role in the development of selective JAK3 inhibitors for autoimmune disorders and its utility in fragment-based drug discovery for optimizing binding affinity and selectivity . The stable tetrahydropyridine scaffold ensures compatibility with a range of reaction conditions, while the electron-withdrawing carboxylates enhance reactivity at the formyl position, solidifying its role as a key intermediate for pharmaceutical research and development .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOFRWBSSNQTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine

The synthesis often begins with piperidine-4-carbaldehyde derivatives. Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 80% efficiency. This step ensures amine protection, critical for subsequent reactions.

Aldehyde Group Introduction

The hydroxymethyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM). For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate treated with PCC (2.0 equiv) at 25°C for 12 hours affords tert-butyl 4-formylpiperidine-1-carboxylate in 86% yield. Alternative oxidants like Dess-Martin periodinane or Swern conditions (oxalyl chloride/DMSO) are viable but less cost-effective for large-scale synthesis.

Dihydropyridine Ring Formation

Bromination at the 4-position of the piperidine ring using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in THF at 70°C generates tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Subsequent elimination with lithium hydroxide in dimethylformamide (DMF) induces ring dehydrogenation, forming the 3,4-dihydropyridine scaffold. This step achieves 90% yield and high purity.

Esterification Steps

The tert-butyl ester is pre-installed during Boc protection, while the methyl ester is introduced via nucleophilic substitution. For instance, treating the dihydropyridine intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) in DCM installs the methyl ester at the 2-position. Careful stoichiometry (1.2 equiv methyl chloroformate) ensures mono-esterification, avoiding di-substitution.

Alternative Synthetic Routes

Stille Coupling for Formyl Installation

Inspired by nucleoside chemistry, a Stille coupling approach introduces the 5-formyl group post-cyclization. A brominated dihydropyridine intermediate reacts with tributyl(vinyl)tin under Pd catalysis, followed by ozonolysis to yield the aldehyde. While effective (70–75% yield), this method requires stringent anhydrous conditions and specialized catalysts.

One-Pot Cyclocondensation

Adapting Hantzsch synthesis, a mixture of ethyl acetoacetate (methyl ester precursor), tert-butyl acetoacetate, ammonium acetate, and 5-formyl-2-picoline is refluxed in ethanol. This one-pot method forms the dihydropyridine ring with simultaneous ester and aldehyde incorporation, albeit with moderate yields (60–65%).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Stepwise Functionalization Boc protection → Oxidation → Bromination → Elimination 80–90 High yields, scalable Multi-step purification required
Stille Coupling Bromination → Stille coupling → Ozonolysis 70–75 Regioselective formyl installation Costly catalysts, complex setup
One-Pot Hantzsch Cyclocondensation with esters 60–65 Simplified workflow Lower yield, mixture formation

Optimization and Scalability

Solvent Selection : THF and DMF are preferred for their ability to dissolve intermediates and facilitate elimination. Temperature Control : Bromination (70°C) and elimination (70°C reflux) require precise thermal management to prevent side reactions. Catalyst Screening : Pd(PPh₃)₄ in Stille couplings improves coupling efficiency but increases costs.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in the synthesis of bioactive molecules. Its structure allows it to serve as a versatile intermediate in the development of pharmaceuticals targeting various diseases, particularly those affecting the cardiovascular system.

Case Study: Cardiovascular Drug Development

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel antihypertensive agents using derivatives of this compound. The research highlighted its efficacy in lowering blood pressure in animal models and its potential to enhance drug stability and bioavailability .

Organic Synthesis

1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate acts as a critical building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including cyclization and condensation reactions.

Synthetic Methodologies

Recent advancements have showcased its utility in multicomponent reactions (MCRs), leading to the formation of complex molecular architectures with high stereoselectivity. For instance, research published in Organic Letters illustrated how this compound can be utilized to synthesize γ-lactams through MCRs, which are essential for developing new therapeutic agents .

Material Science Applications

In material science, this compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research conducted at a materials science institute explored the incorporation of this compound into epoxy resins. The results indicated improved heat resistance and durability compared to standard formulations, making it suitable for applications in automotive and aerospace industries .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for drug synthesisEffective in developing antihypertensive agents; enhances drug stability
Organic SynthesisBuilding block for complex moleculesUtilized in MCRs for synthesizing γ-lactams with high stereoselectivity
Material ScienceEnhances thermal stability in polymersImproved mechanical properties in epoxy resins used for automotive applications

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets. In the context of medicinal chemistry, dihydropyridines typically act on calcium channels, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key structural differences among related dihydropyridine dicarboxylates include:

  • Substituent positions : Placement of ester groups (e.g., 1,2 vs. 1,4 or 1,3) alters molecular conformation and steric interactions.
  • Functional groups : Bromo, hydroxyl, triflate, or allyl substituents influence reactivity and applications.
  • Ring saturation : 3,4-dihydro vs. 5,6-dihydro pyridine derivatives affect aromaticity and stability.
Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate 5-formyl, 1-t-Bu, 2-Me C₁₃H₁₉NO₅ 269.30 Electrophilic formyl enables nucleophilic additions N/A
1-tert-Butyl 2-methyl (2R)-5-bromo-3,4-dihydropyridine-1,2-dicarboxylate 5-Br C₁₂H₁₈BrNO₄ 328.19 Bromo group for cross-coupling reactions
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate 3-OH, 4-Et C₁₃H₂₁NO₅ 271.31 Hydroxyl enhances hydrogen bonding
Di-tert-butyl 6-allyl-4-trifloxy-3,6-dihydropyridine-1,2-dicarboxylate 4-OTf, 6-allyl C₂₀H₂₈F₃NO₆S 491.50 Triflate and allyl groups for metathesis

Physical and Spectral Properties

  • Molecular weight : The main compound’s molecular weight (269.30) is lower than bromo analogs (328.19, ) but higher than hydroxyl derivatives (271.31, ).
  • IR: Ester carbonyl stretches (~1700–1750 cm⁻¹) and formyl C=O (~1680–1720 cm⁻¹) differentiate it from triflate (strong S=O at ~1350–1450 cm⁻¹) or hydroxyl (O–H at ~3200–3600 cm⁻¹) derivatives.

Stability and Handling

  • tert-Butyl esters : Provide enhanced hydrolytic stability compared to methyl/ethyl esters due to steric hindrance.
  • Formyl group : Susceptible to oxidation; storage under inert atmosphere (e.g., argon) is recommended, akin to handling protocols for allyl- or triflate-containing compounds .

Biological Activity

Overview

1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate is a compound belonging to the dihydropyridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Chemical Formula : C13H19NO5
  • CAS Number : 2171460-57-2

The biological activity of this compound is primarily attributed to its interaction with calcium channels. Dihydropyridines are known to act as calcium channel blockers, modulating calcium ion influx in various cellular processes. This modulation can affect muscle contraction, neurotransmitter release, and other critical physiological functions.

Cardiovascular Effects

This compound has been studied for its potential use in treating hypertension and related cardiovascular conditions. Dihydropyridine derivatives are known to induce vasodilation by inhibiting calcium entry into vascular smooth muscle cells.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest that compounds within the dihydropyridine class may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where calcium dysregulation is a contributing factor.

Case Studies and Experimental Results

A variety of studies have investigated the biological activity of dihydropyridines, including:

  • Calcium Channel Blockade : Research demonstrated that dihydropyridine derivatives effectively block L-type calcium channels, leading to decreased intracellular calcium levels and subsequent vasodilation.
  • Antioxidant Activity : In vitro studies showed that certain dihydropyridines can scavenge free radicals and reduce oxidative damage in cellular models .
  • Neuroprotective Effects : Animal models have indicated that dihydropyridine derivatives can protect neurons from excitotoxicity induced by excessive glutamate levels .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
NifedipineCalcium channel blockerHypertension
AmlodipineCalcium channel blockerHypertension
NicardipineCalcium channel blockerVasodilator
1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine Calcium channel modulation; antioxidant propertiesPotential cardiovascular and neuroprotective applications

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(tert-Butyl) 2-methyl 5-formyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate?

The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine or dihydropyridine precursors. Key steps include:

  • Esterification of carboxyl groups using tert-butyl and methyl protecting agents under basic conditions (e.g., triethylamine as a catalyst) .
  • Formylation at the 5-position via Vilsmeier-Haack or other electrophilic substitution reactions to introduce the aldehyde group.
  • Ring functionalization to stabilize the dihydropyridine core, often requiring anhydrous solvents like dichloromethane or THF .
    Purification methods such as flash chromatography (n-hexane/EtOAC systems) are critical for isolating the product .

Basic: How is the structural identity of this compound confirmed in academic research?

Researchers rely on multi-modal characterization :

  • NMR spectroscopy : 1H and 13C NMR data (e.g., δ = 5.01 ppm for methylene protons) confirm regiochemistry and substituent positions .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.060) validate stereochemistry and spatial arrangement .
  • Mass spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., 273.29 g/mol) .
  • IR spectroscopy : Absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) corroborate ester and formyl groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for esterification, while microreactor systems improve mixing and reduce side reactions .
  • Catalyst tuning : Triethylamine or DMAP accelerates ester coupling, with stoichiometric adjustments to minimize racemization .
  • Temperature control : Low temperatures (-78°C) stabilize intermediates during formylation, preventing over-oxidation .
  • In-line analytics : Real-time monitoring via LC-MS or FTIR ensures intermediate stability and reaction progress .

Advanced: What challenges arise in stereochemical control during synthesis, and how are they addressed?

The compound’s chiral centers (e.g., 2S,4R configurations) pose risks of diastereomer formation. Mitigation approaches include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl-protected pyrrolidines) to enforce stereochemistry .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-based complexes) for enantioselective hydrogenation .
  • Crystallization-driven resolution : Slow evaporation techniques isolate the desired stereoisomer .

Data Contradiction: How to resolve discrepancies between spectroscopic and crystallographic data?

Conflicts may arise from dynamic molecular behavior (e.g., rotamers in solution vs. solid-state rigidity):

  • Variable-temperature NMR : Identifies conformational equilibria by observing signal splitting at low temperatures .
  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate crystallographic models .
  • Complementary techniques : Pair X-ray data with circular dichroism (CD) to confirm absolute configuration .

Advanced: What computational tools are used to predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
  • Reactivity indices : Calculates Fukui functions to identify regions prone to electrophilic attack (e.g., formyl group reactivity) .

Application: How is this compound utilized as a building block in drug discovery?

  • Peptidomimetics : The pyrrolidine-dicarboxylate scaffold mimics proline residues, enabling protease inhibitor design .
  • Ligand synthesis : The formyl group facilitates Schiff base formation for metal-organic frameworks (MOFs) .
  • Prodrug development : tert-butyl esters enhance lipophilicity for improved cellular uptake .

Advanced: What are the limitations of current synthetic protocols, and what innovations are emerging?

  • Limitations : Low yields in multi-step sequences (e.g., <50% after 4 steps) and sensitivity to moisture .
  • Innovations :
    • Flow chemistry : Continuous synthesis reduces reaction times and improves scalability .
    • Enzymatic catalysis : Lipases for enantioselective ester hydrolysis .
    • Photocatalysis : Visible-light-mediated C-H activation for direct formylation .

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